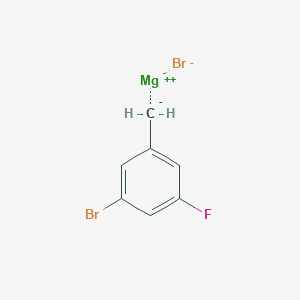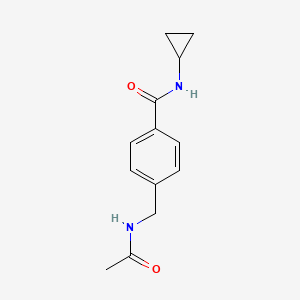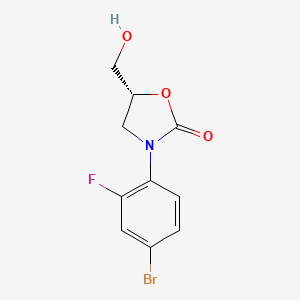
(R)-3-(4-Bromo-2-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-(4-Bromo-2-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one is a chiral oxazolidinone derivative This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, a hydroxymethyl group, and an oxazolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-Bromo-2-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Bromine and Fluorine Atoms: Halogenation reactions are used to introduce the bromine and fluorine atoms onto the phenyl ring. This can be done using reagents such as bromine or N-bromosuccinimide (NBS) for bromination, and fluorine gas or other fluorinating agents for fluorination.
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, often using formaldehyde or paraformaldehyde in the presence of a base.
Industrial Production Methods
Industrial production of ®-3-(4-Bromo-2-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxazolidinone ring can undergo reduction to form the corresponding amino alcohol.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon) or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amino alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
®-3-(4-Bromo-2-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections and other diseases.
Organic Synthesis: The compound serves as a chiral auxiliary or intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interactions of halogenated compounds with biological systems.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in various chemical reactions.
作用機序
The mechanism of action of ®-3-(4-Bromo-2-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one depends on its specific application. In medicinal chemistry, it may act by inhibiting bacterial protein synthesis or interacting with specific enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or other biomolecules.
類似化合物との比較
Similar Compounds
®-3-(4-Chloro-2-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one: Similar structure with a chlorine atom instead of bromine.
®-3-(4-Bromo-2-chlorophenyl)-5-(hydroxymethyl)oxazolidin-2-one: Similar structure with a chlorine atom instead of fluorine.
®-3-(4-Bromo-2-fluorophenyl)-5-(methyl)oxazolidin-2-one: Similar structure with a methyl group instead of hydroxymethyl.
Uniqueness
®-3-(4-Bromo-2-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one is unique due to the specific combination of bromine and fluorine atoms on the phenyl ring and the presence of a hydroxymethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C10H9BrFNO3 |
|---|---|
分子量 |
290.09 g/mol |
IUPAC名 |
(5R)-3-(4-bromo-2-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H9BrFNO3/c11-6-1-2-9(8(12)3-6)13-4-7(5-14)16-10(13)15/h1-3,7,14H,4-5H2/t7-/m1/s1 |
InChIキー |
QUXCNMHZOLALCD-SSDOTTSWSA-N |
異性体SMILES |
C1[C@@H](OC(=O)N1C2=C(C=C(C=C2)Br)F)CO |
正規SMILES |
C1C(OC(=O)N1C2=C(C=C(C=C2)Br)F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-2-(4-methoxybenzyl)pyrido[3,2-c]pyridazine-3,6(2H,5H)-dione](/img/structure/B14892067.png)

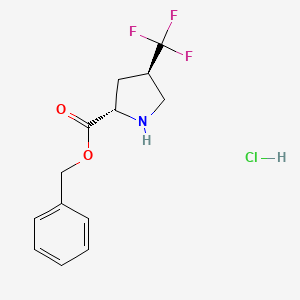
![N-[10,16-bis[4-anthracen-9-yl-2,6-di(propan-2-yl)phenyl]-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14892085.png)

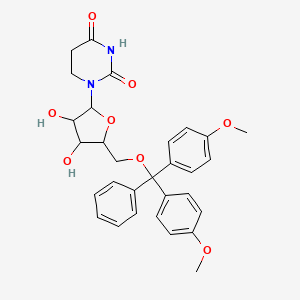

![[3-(4-Fluoro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14892106.png)
